{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol
Description
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol (CAS: 217435-70-6) is a brominated imidazo[1,2-a]pyridine derivative bearing a hydroxymethyl group at position 3 and a methyl group at position 6. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antitrypanosomal, antimicrobial, and kinase-targeting agents . Its structure combines electron-deficient aromatic systems (due to bromine and nitro groups in related analogs) with a polar hydroxymethyl group, balancing lipophilicity and solubility for drug design . Commercial availability (e.g., 50 mg for €507) underscores its utility in high-throughput synthesis .
Properties
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVGHRVDFCSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol typically involves the bromination of 8-methylimidazo[1,2-a]pyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 6-Bromo-8-methylimidazo[1,2-a]pyridin-3-ylmethanol exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown its effectiveness against Mycobacterium smegmatis and other pathogenic bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial growth through interference with essential cellular processes.
2. Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Its derivatives have shown promise in modulating pathways associated with cancer cell proliferation and survival. In vitro studies suggest that 6-Bromo-8-methylimidazo[1,2-a]pyridin-3-ylmethanol can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Biochemical Studies
1. Enzyme Inhibition
The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, it has been studied for its effects on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH may have implications for pain management and other therapeutic areas.
2. Binding Affinities
Research has focused on the binding affinities of 6-Bromo-8-methylimidazo[1,2-a]pyridin-3-ylmethanol to various biological targets, including receptors and enzymes. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic potential.
Several case studies highlight the applications of 6-Bromo-8-methylimidazo[1,2-a]pyridin-3-ylmethanol:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate promising potential for developing new antimicrobial agents based on this compound.
Case Study 2: Enzyme Interaction
Another investigation assessed the interaction of this compound with FAAH. The study found that it could inhibit FAAH activity in a concentration-dependent manner, suggesting a moderate potency that warrants further exploration.
Mechanism of Action
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxymethyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Functional Group Modifications
Positional Isomers and Regiochemical Variations
- 6-Bromo-3-nitroimidazo[1,2-a]pyridines: Nitro groups at position 3 enhance electrophilicity, enabling nucleophilic substitutions (e.g., sulfonylations in antitrypanosomal agents) .
- 8-Bromo-6-chloro derivatives : Chlorine at position 6 improves metabolic stability compared to methyl groups .
- 2-(6-Bromo-3-pyridyl)imidazo[1,2-a]pyrazines : Pyrazine fusion alters π-stacking interactions, impacting kinase inhibition .
Pharmacological and Physicochemical Comparisons
- Aqueous Solubility: The hydroxymethyl group in {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol improves solubility (logP ~1.8) compared to lipophilic analogs like ethyl carboxylates (logP ~3.2) .
- Reactivity: The hydroxyl group facilitates derivatization (e.g., Mitsunobu reactions) more readily than inert methyl or halogen substituents .
- Biological Activity: Antimicrobial: Schiff base derivatives of 6-methylimidazo[1,2-a]pyridines show MIC values of 2–8 µg/mL against S. aureus . Antitrypanosomal: 8-Bromo-6-chloro-2-sulfonylmethyl analogs exhibit IC50 < 1 µM against Trypanosoma brucei .
Biological Activity
Overview
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine core. Its unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
- The presence of electron-withdrawing groups, such as bromine, enhances antimicrobial activity by affecting the compound's interaction with bacterial cell membranes .
Anticancer Activity
The anticancer potential of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol has been explored through various in vitro studies:
- Cell Lines Tested : Compounds derived from imidazo[1,2-a]pyridine scaffolds have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) with IC50 values often below 30 μM .
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival pathways. For example, certain derivatives have been noted to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Synthesis and Evaluation
A notable study synthesized various derivatives of imidazo[1,2-a]pyridine to evaluate their biological activities. The research highlighted:
- Synthesis Method : Pd-catalyzed carbonylation was employed for introducing carboxamide moieties into the imidazo framework, enhancing biological efficacy through structural modifications .
| Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 25 | MCF-7 |
| Compound B | Antimicrobial | 50 | E. coli |
| Compound C | Cytotoxic | 15 | A549 |
Clinical Implications
The compound's derivatives are being investigated for potential therapeutic applications. For instance:
- Gastric Disorders : Some derivatives exhibit properties that inhibit gastric acid secretion, suggesting potential use in treating conditions like gastroesophageal reflux disease (GERD) .
The biological activity of {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
- Receptor Modulation : The compound can modulate receptor activity linked to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
